1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is a deuterated form of a triacylglycerol that contains palmitic acid at the sn-1, sn-2, and sn-3 positions. It is often used as an internal standard for the quantification of 1,2,3-tripalmitoyl-rac-glycerol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in lipid research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol involves its interaction with lipid metabolic pathways. It inhibits glucose-stimulated insulin secretion and reduces the viability of certain cell types in a concentration-dependent manner . The compound’s molecular targets include enzymes involved in lipid metabolism and signaling pathways that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: A diacylglycerol with palmitic acid at the sn-1 and sn-2 positions.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with palmitic acid at the sn-1 and sn-2 positions.
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-phosphocholine: A deuterated phosphatidylcholine with palmitic acid at the sn-1 position.
Uniqueness
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry applications. Its specific incorporation of deuterium atoms allows for precise quantification and analysis of lipid species in complex biological samples .
Eigenschaften
Molekularformel |
C51H98O6 |
---|---|
Molekulargewicht |
816.4 g/mol |
IUPAC-Name |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1 |
InChI-Schlüssel |
PVNIQBQSYATKKL-NXQILUQVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.